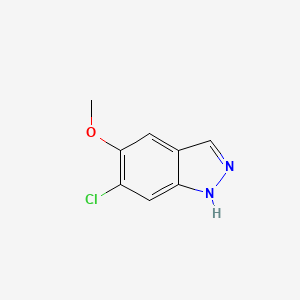

6-Chloro-5-methoxy-1H-indazole

Descripción

The Indazole Nucleus as a Privileged Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. sigmaaldrich.com This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable for the development of new therapeutic agents. sigmaaldrich.com The unique structural and chemical properties of the indazole nucleus have led to its incorporation into a wide array of compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. nih.govnih.gov

The success of the indazole scaffold is evidenced by the number of approved drugs that feature this core structure. Medications such as Axitinib, Pazopanib, and Granisetron are used in the treatment of various cancers and as antiemetics, underscoring the clinical importance of this heterocyclic system. nih.govmdpi.com The versatility of the indazole ring allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological profiles of derivative compounds to achieve desired potency and selectivity. sigmaaldrich.com

Evolution of Research Perspectives on Substituted 1H-Indazole Systems

Research into indazole derivatives has evolved significantly since the initial discovery of their biological potential. Early investigations established the foundational importance of this nitrogen-containing bicyclic system. nih.gov Over time, the focus has shifted towards the synthesis and evaluation of specifically substituted 1H-indazole systems to enhance their drug-like properties.

The development of advanced synthetic methodologies has been a key driver of this evolution. nih.gov Modern techniques, including palladium-catalyzed cross-coupling reactions, have made a wide variety of substituted indazoles more accessible for research. acs.org This has allowed for systematic exploration of structure-activity relationships (SAR), where different functional groups are introduced to the indazole core to modulate biological activity, metabolic stability, and pharmacokinetic properties. sigmaaldrich.com For instance, the introduction of halogen atoms, like chlorine, and methoxy (B1213986) groups can significantly alter a compound's electronic properties and its ability to interact with biological targets.

Current Challenges and Opportunities in Indazole-Based Drug Design

Despite the successes, challenges remain in the field of indazole-based drug design. A primary hurdle is achieving high selectivity for the intended biological target, which is crucial for minimizing off-target effects. For kinase inhibitors, a major application area for indazoles, achieving selectivity among highly similar ATP-binding sites of different kinases is a significant challenge. mdpi.com Another area of focus is overcoming drug resistance, where next-generation inhibitors are designed to be effective against mutated targets that are resistant to existing therapies. nih.gov

Conversely, these challenges present numerous opportunities. The structural versatility of the indazole scaffold makes it an ideal starting point for developing multi-target agents, which can be beneficial for treating complex diseases with multiple pathological pathways. sigmaaldrich.com There is also growing interest in using indazole-based compounds to target proteins that have been traditionally considered "undruggable," such as certain membrane transporters. sigmaaldrich.com As computational chemistry and structure-based drug design techniques continue to advance, the rational design of novel, highly effective, and selective indazole-based therapeutics holds immense promise for the future.

Detailed Findings on 6-Chloro-5-methoxy-1H-indazole

While the indazole scaffold is of great interest, specific research findings on this compound are limited in publicly accessible scientific literature. The compound is primarily cataloged by chemical suppliers, indicating its role as a building block or intermediate in the synthesis of more complex molecules rather than as a final, extensively studied therapeutic agent itself. sigmaaldrich.comaablocks.com Its structural isomers and related derivatives, however, have been investigated for various biological activities, highlighting the potential of this substitution pattern. For example, related chloro- and methoxy-substituted indazoles have been explored as kinase inhibitors and for their role in targeting cancer-related pathways. mdpi.com

Below are the available physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 13096-98-5 | sigmaaldrich.comaablocks.com |

| Molecular Formula | C8H7ClN2O | aablocks.com |

| Molecular Weight | 182.607 g/mol | aablocks.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ~95% | sigmaaldrich.com |

| InChI Key | CHLRRKUDPILWJN-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLRRKUDPILWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305292 | |

| Record name | 6-Chloro-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-98-5 | |

| Record name | 6-Chloro-5-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Synthetic Methodologies for 6 Chloro 5 Methoxy 1h Indazole and Analogous Systems

Catalyst-Based Approaches in Indazole Ring Formation

Catalysis has revolutionized the synthesis of indazole derivatives, offering efficient and selective routes to these valuable compounds. Various catalytic systems, including those based on transition metals, acids, bases, and organic molecules, have been developed to facilitate the construction of the indazole ring with high degrees of control and functional group tolerance.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis stands as a powerful tool for the formation of the indazole nucleus, often proceeding through C-H activation, cross-coupling, and cyclization pathways. Metals such as palladium (Pd), copper (Cu), rhodium (Rh), and silver (Ag) have been extensively employed. nih.govnih.govresearchgate.net

A notable strategy involves the intramolecular oxidative C–H amination of arylhydrazones. For instance, the synthesis of substituted 1H-indazoles, including analogs with chloro and methoxy (B1213986) groups, has been achieved using a silver(I)-mediated process. nih.gov In a typical procedure, an appropriate arylhydrazone is treated with a silver(I) salt, such as silver triflimide (AgNTf2), often in the presence of a copper(II) acetate (B1210297) co-catalyst, in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. nih.gov This method has been successfully applied to synthesize compounds like methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, a close analog of the target molecule. acs.org

Rhodium(III)-catalyzed C–H activation and annulation reactions represent another sophisticated approach. nih.gov For example, the reaction of benzimidates with nitrosobenzenes, facilitated by a synergistic Rh(III)/Cu(II) catalytic system, provides efficient access to a variety of 1H-indazoles. These reactions tolerate a wide range of functional groups, including halogens and alkoxy moieties, demonstrating their potential for the synthesis of compounds like 6-Chloro-5-methoxy-1H-indazole. nih.gov

The table below summarizes representative conditions for transition metal-catalyzed synthesis of indazole analogs.

| Catalyst System | Starting Materials | Product Example | Yield (%) | Reference |

| AgNTf₂, Cu(OAc)₂ | Arylhydrazone | Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 92 | nih.govacs.org |

| [Cp*RhCl₂]₂, AgSbF₆ | Azobenzene (B91143), Aldehyde | N-aryl-2H-indazoles | 50-98 | nih.gov |

| Rh₂(OAc)₄, Cu(OAc)₂ | Ethyl benzimidate, Nitrosobenzene | 3-Aryl-1H-indazoles | 60-95 | nih.gov |

| Pd(OAc)₂ | 2-Bromobenzaldehyde, Arylhydrazine | 1-Aryl-1H-indazoles | ~80 | thieme-connect.de |

Acid-Base Catalysis in Indazole Synthesis

Acid and base catalysis offers a more classical yet effective approach to indazole synthesis, often involving condensation and cyclization reactions of appropriately substituted precursors. These methods can be advantageous due to the use of cheaper and more readily available reagents. google.com

A common acid-catalyzed route is the Fischer indole (B1671886) synthesis, which can be adapted for indazoles. More direct methods involve the cyclization of o-hydrazonyl benzaldehydes or ketones. For instance, the synthesis of 1H-indazole derivatives can be achieved by reacting ortho-hydroxybenzaldehydes with hydrazine (B178648) hydrate (B1144303) in the presence of a mild acid catalyst like ammonium (B1175870) chloride (NH₄Cl). samipubco.com This reaction can be performed under green conditions, such as grinding in ethanol. samipubco.com

Base-catalyzed methods are also prevalent. The synthesis of 4-chloro-1H-indazole, an isomer of a substructure of the target compound, has been reported starting from 3-chloro-2-methylaniline. The process involves an acetylation and nitrosation sequence, followed by a base-mediated hydrolysis using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) to yield the final indazole product. researchgate.netchemicalbook.com

The table below provides examples of acid-base catalyzed reactions for the synthesis of indazole systems.

| Catalyst/Reagent | Starting Materials | Product Example | Yield (%) | Reference |

| NH₄Cl | o-hydroxybenzaldehyde, Hydrazine hydrate | 1H-Indazole derivatives | 85-95 | samipubco.com |

| Acetic Anhydride, Isoamyl nitrite | 3-Chloro-2-methylaniline | 4-Chloro-1H-indazole | 100 | chemicalbook.com |

| LiOH or NaOH (hydrolysis step) | N-acetyl-4-chloro-1H-indazole | 4-Chloro-1H-indazole | High | researchgate.netchemicalbook.com |

| HCl (aqueous) | 1H-Indazole, Formaldehyde | N-hydroxymethyl-indazoles | N/A | acs.org |

Organocatalytic Strategies for Functionalized Indazoles

Organocatalysis has emerged as a powerful metal-free alternative for the synthesis of complex molecules, including functionalized indazoles. These catalysts, which are small organic molecules, can promote reactions with high enantioselectivity and stereoselectivity. While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, general strategies for the functionalization of the indazole core are applicable.

The functionalization of pre-formed indazole rings at various positions can be achieved using organocatalysts. For example, Brønsted acids have been used to catalyze the C3-alkylation of similar heterocyclic systems like indolizines, suggesting potential applicability for the C3-functionalization of indazoles with appropriate electrophiles. The development of asymmetric organocatalytic methods for creating chiral indazole derivatives is an active area of research. researchgate.net

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of indazole synthesis, this translates to the use of safer solvents, energy-efficient reaction conditions, and atom-economical transformations.

Solvent-Free and Aqueous Reaction Media

One of the key tenets of green chemistry is the reduction or replacement of volatile organic solvents. To this end, solvent-free reaction conditions and the use of water as a reaction medium have been explored for indazole synthesis.

Solvent-free synthesis of 1,2,4-triazolo[4,3-b]pyridazines, which share structural similarities with indazoles, has been achieved by grinding reagents together in a pestle and mortar, sometimes with a solid catalyst. This approach minimizes waste and simplifies product isolation. Microwave-assisted synthesis is another technique that often allows for solvent-free or reduced-solvent conditions and significantly shorter reaction times. The synthesis of various substituted 1H-indazoles has been efficiently carried out using microwave irradiation, leading to good to excellent yields. ajrconline.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura reaction, a powerful tool for forming carbon-carbon bonds, has been adapted to aqueous media for the synthesis of biaryl compounds, a strategy that could be applied to prepare precursors for complex indazoles. frontiersin.org The study of reaction mechanisms, such as the addition of indazoles to formaldehyde, has also been conducted in aqueous acidic solutions, highlighting the feasibility of using water for reactions involving the indazole nucleus. acs.org

The table below highlights green synthetic approaches to indazole and related heterocycles.

| Method | Reaction | Solvent | Key Advantage | Reference |

| Grinding | Condensation/Cyclization | Solvent-free | Reduced waste, simple work-up | |

| Microwave Irradiation | Cyclization of aryl hydrazones | Minimal or no solvent | Rapid reaction times, high yields | ajrconline.org |

| Aqueous Suzuki-Miyaura | Cross-coupling | THF:H₂O | Use of a green solvent | frontiersin.org |

| Grinding with Catalyst | Condensation | Ethanol | Mild conditions, eco-friendly catalyst | samipubco.com |

Sustainable Oxidative Cyclizations

Oxidative cyclization reactions are a common strategy for constructing the indazole ring. Sustainable approaches focus on using environmentally benign oxidants and catalysts.

A recently developed method for the synthesis of indazoles involves an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This reaction utilizes hydrogen peroxide (H₂O₂) as a green oxidant and ammonium molybdate (B1676688) ((NH₄)₂MoO₄) as a catalyst at room temperature. A key advantage of this method is its tolerance for various substituents, including halogens and methoxy groups, making it highly relevant for the synthesis of this compound analogs. The reaction proceeds through the oxidation of the aniline (B41778) nitrogen to a nitroso intermediate, followed by nucleophilic attack and cyclization. organic-chemistry.org

Another approach employs silver(I) as a mediator for intramolecular oxidative C-H amination to form the indazole ring. nih.gov While this method uses a transition metal, the development of catalytic versions and the potential for recycling the metal can enhance its sustainability. These oxidative strategies provide direct access to the indazole core from readily available starting materials, often with high atom economy.

The table below summarizes sustainable oxidative cyclization methods for indazole synthesis.

| Oxidant/Catalyst | Starting Material | Product Type | Key Advantage | Reference |

| H₂O₂ / (NH₄)₂MoO₄ | 2-Aminomethyl-phenylamine | 1H-, 2H-, and 3H-Indazoles | Green oxidant, mild conditions | organic-chemistry.org |

| AgNTf₂ / Cu(OAc)₂ | Arylhydrazone | 3-Substituted-1H-indazoles | Direct C-H functionalization | nih.gov |

Electrochemical Methods for Selective Indazole Functionalization

Electrochemical synthesis has emerged as a powerful and sustainable tool for the functionalization of heterocyclic compounds, offering mild, metal- and oxidant-free reaction conditions. rsc.org For indazole systems, electrosynthesis provides unique pathways for selective C-H functionalization.

A green and environmentally friendly electrochemical protocol has been developed for the regioselective C3-H trifluoro- and difluoromethylation of 2H-indazoles at room temperature. researchgate.net Similarly, a metal- and oxidant-free method for the regioselective selenylation of 2H-indazole derivatives has been established, yielding a variety of selenylated 2H-indazoles in moderate to good yields. rsc.org These reactions often proceed through a radical pathway. researchgate.net

Recent studies have demonstrated the selective electrochemical synthesis of 1H-indazole N-oxides. nih.govresearchgate.net The outcome of these reactions can be controlled by the choice of cathode material. Using a reticulated vitreous carbon cathode allows for the selective synthesis of 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenation of these products to the corresponding 1H-indazoles via paired electrolysis. nih.govresearchgate.net These N-oxides are versatile intermediates for further diverse C-H functionalization. nih.gov This strategy has proven effective for a broad scope of substrates, including both electron-rich and electron-poor systems, and is applicable to the late-stage functionalization of complex molecules. nih.govresearchgate.net

Below is a summary of representative electrochemical functionalizations of the indazole core.

| Functionalization | Reagents/Conditions | Position | Yield | Ref |

| Selenylation | Diselenides, MeCN/H₂O, undivided cell, C anode, Ni foam cathode | C3 | Moderate to Good | rsc.org |

| Trifluoromethylation | Togni's reagent, MeCN, undivided cell | C3 | Good | researchgate.net |

| Amination | Azoles, N-nucleophiles, Pt anode, C cathode | C3 | 52-82% | researchgate.net |

| N-Oxide Synthesis | Reticulated vitreous carbon cathode | N/A | Wide range | nih.govresearchgate.net |

Advanced Heterocyclic Annulation Techniques for Indazole Scaffolds

The construction of the core indazole scaffold is foundational, and modern transition-metal-catalyzed C-H activation and annulation sequences have become powerful tools for this purpose. mdpi.com These methods offer high atom- and step-economy by avoiding the need for pre-functionalized starting materials. mdpi.com

Rhodium(III)-catalyzed reactions are particularly prominent in this area. One efficient approach involves the [4+1] annulation of azobenzenes and aldehydes. acs.org In this process, the Rh(III) catalyst facilitates the direct addition of an azobenzene C-H bond to the aldehyde, followed by a cyclization and aromatization cascade to yield N-aryl-2H-indazoles. acs.org The azo moiety acts as both a directing group for the initial C-H activation and as an internal nucleophile. acs.org

Another advanced strategy is the Rh(III)-promoted annulation of pyridazinones or phthalazinones with allenes to construct indazole motifs that feature a quaternary carbon. mdpi.comnih.gov This transformation proceeds through a C-H activation and olefin insertion sequence, followed by β-hydride elimination and intramolecular annulation. mdpi.com

These advanced techniques exhibit broad substrate tolerance and functional group compatibility, providing access to a diverse array of complex indazole-based architectures. mdpi.comnih.gov

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Ref |

| [4+1] Annulation | [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | acs.org |

| Annulation | [CpRhCl₂]₂, AgOAc | Phthalazinones/Pyridazinones, Allenes | Indazoles with quaternary carbon | mdpi.comnih.gov |

| C-H Activation/Annulation | Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | 1H-Indazoles | mdpi.com |

| Oxidative Benzannulation | Pd(OAc)₂/P(tBu)₃·HBF₄ | Pyrazoles, Internal alkynes | 1H-Indazoles | nih.gov |

Regioselective Functionalization Strategies for Substituted 1H-Indazoles

Directing the functionalization to a specific position on a pre-existing indazole ring is crucial for building molecular complexity. Modern methods like directed metalation and late-stage C-H activation offer powerful solutions for achieving high regioselectivity.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgchem-station.com The principle relies on a directing metalation group (DMG), which is typically a Lewis basic moiety containing a heteroatom. wikipedia.orgbaranlab.org This DMG coordinates to a strong organolithium base (e.g., n-butyllithium), facilitating the deprotonation of the nearest (ortho) C-H bond. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles, installing a new functional group exclusively at the ortho position. organic-chemistry.org

In the context of 1H-indazoles, a substituent at the N1 position can serve as a DMG. For example, a pivaloyl or a carbamate (B1207046) group at N1 would direct lithiation specifically to the C7 position of the indazole ring. The strong interaction between the heteroatoms of the DMG and the lithium cation holds the organolithium base in proximity, ensuring the kinetic acidity of the C7 proton is enhanced, leading to selective deprotonation over other positions. baranlab.org This method provides a reliable and highly regioselective route to 7-substituted indazoles, which can be otherwise difficult to access.

General Principle of DoM on a 1H-Indazole Scaffold

| Step | Description | Key Components |

| 1. Coordination | The Lewis basic Directing Metalation Group (DMG) on the indazole nitrogen coordinates to the Lewis acidic lithium of the alkyllithium base. | DMG (e.g., amide, carbamate), Alkyllithium (e.g., n-BuLi) |

| 2. Deprotonation | The coordinated base selectively removes the proton from the adjacent C7 position, forming a stabilized 7-lithio-indazole intermediate. | Strong base, Proximity effect |

| 3. Electrophilic Quench | The highly nucleophilic lithiated intermediate reacts with an added electrophile (E+), resulting in a C-E bond at the C7 position. | Electrophiles (e.g., CO₂, I₂, aldehydes) |

Late-stage functionalization via transition-metal-catalyzed C-H activation is a highly efficient and atom-economical strategy for modifying complex molecules like indazoles. researchgate.netnih.gov This approach avoids the multi-step sequences often required in traditional synthetic chemistry by directly converting inert C-H bonds into new functional groups. nih.gov

For 2H-indazoles, significant progress has been made in C3-functionalization and ortho-C-H functionalization of N-aryl substituents. researchgate.netnih.gov For instance, an earth-abundant and water-tolerant manganese(I) catalyst has been developed for the ortho-C-H alkenylation of 2-arylindazoles with various alkynes. nih.gov This method demonstrates excellent E-stereoselectivity and is applicable to the late-stage modification of complex drug molecules. nih.gov Kinetic studies suggest that the C-H bond activation step may not be the rate-determining step in this transformation. nih.gov

These C-H activation strategies are recognized as powerful tools for increasing the molecular complexity and diversity of indazole derivatives, providing direct access to novel analogues. researchgate.netnih.gov

| Functionalization | Catalyst System | Substrates | Site of Functionalization | Ref |

| Alkenylation | Mn(I) complex | 2-Arylindazoles, Alkynes | Ortho C-H of the 2-aryl group | nih.gov |

| Acylation | Rh(III) complex | Azobenzenes, α-keto aldehydes | C3 of the resulting 2H-indazole | nih.gov |

| Amination | Copper catalyst | 2H-indazoles, other N-heterocycles | C3 | researchgate.net |

Pharmacological Profiling and Mechanistic Elucidation of Indazole Derivatives, with Focus on Relevance to 6 Chloro 5 Methoxy 1h Indazole

Anticancer Potential and Associated Mechanisms

The indazole scaffold is a core component of numerous compounds investigated for their anticancer properties. ijddmr.org These derivatives employ a variety of mechanisms to inhibit tumor growth and proliferation, targeting key cellular pathways involved in cancer progression. ijddmr.orgrsc.org

Inhibition of Kinase Signaling Pathways

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.govrsc.org Several indazole-based drugs have been approved as kinase inhibitors for treating different types of cancer. rsc.orgrsc.org

Tyrosine Kinases: Many indazole derivatives are potent inhibitors of tyrosine kinases. nih.govrsc.org For example, Pazopanib and Axitinib are multi-kinase inhibitors that target several tyrosine kinases involved in angiogenesis and tumor growth. rsc.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ijddmr.orgnih.gov Indazole derivatives have been specifically designed as VEGFR-2 inhibitors, which can suppress tumor angiogenesis by cutting off the blood supply to cancer cells. nih.gov

FGFRs: Fibroblast Growth Factor Receptors (FGFRs) are another class of tyrosine kinases implicated in cell proliferation, differentiation, and migration. nih.gov Certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as potent inhibitors of FGFRs. nih.govnih.gov

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is a critical signaling cascade that regulates cell growth and survival. nih.gov Some novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been shown to selectively activate extracellular signal-regulated kinases (ERK) in the MAPK pathway in certain cancer cells, leading to apoptosis. nih.gov Additionally, computational studies suggest that indazole-based sulfonamides are promising inhibitors of MAPK1. mdpi.com

The following table summarizes some prominent indazole-based kinase inhibitors and their primary targets.

| Compound/Derivative Class | Target Kinase(s) | Reference(s) |

| Pazopanib | Multi-kinase (including VEGFR) | rsc.org |

| Axitinib | VEGFR, PDGFR | rsc.org |

| Merestinib | c-Met | rsc.org |

| Entrectinib | Tropomyosin receptor kinases, ROS1, ALK | rsc.org |

| LY2874455 | FGFR | rsc.org |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles | FGFRs | nih.govnih.gov |

| Indazole-based sulfonamides | MAPK1 (predicted) | mdpi.com |

| 1,3-dimethyl-6-amino indazole derivatives | Modulators of ERK pathways | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

Indazole derivatives have been shown to effectively induce programmed cell death, or apoptosis, in cancer cells. rsc.orgnih.gov This is often achieved through the intrinsic or mitochondrial pathway. rsc.org Studies on the indazole derivative 2f demonstrated a dose-dependent promotion of apoptosis in 4T1 breast cancer cells. rsc.orgresearchgate.net The mechanism involved the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.govresearchgate.net

Furthermore, some indazole compounds can halt the progression of the cell cycle. For instance, compound 6o was found to arrest the cell cycle in the G0/G1 phase in K562 leukemia cells. nih.gov

Key Apoptotic Proteins Modulated by Indazole Derivatives:

Bcl-2: Downregulated rsc.orgnih.gov

Bax: Upregulated rsc.orgnih.gov

Cleaved Caspase-3: Upregulated rsc.org

Modulation of Mitochondrial Metabolism

Targeting the unique metabolic state of cancer cells is a promising therapeutic strategy. Indazole derivatives have been implicated in the modulation of mitochondrial metabolism. A notable example is Lonidamine, an indazole derivative whose mechanism of action is believed to involve the inhibition of mitochondrially-bound hexokinase II. researchgate.net

Hexokinase II is the first enzyme in the glycolytic pathway and is often overexpressed and bound to the outer mitochondrial membrane in cancer cells. nih.govnih.gov This binding gives cancer cells a survival advantage. nih.gov By inhibiting this enzyme, indazole derivatives can disrupt the high glycolytic rate of tumor cells, a phenomenon known as the Warburg effect. researchgate.netresearchgate.net Additionally, some indazoles can induce a loss of mitochondrial membrane potential, further disrupting mitochondrial function and promoting apoptosis. rsc.orgresearchgate.net

Cytotoxicity against Specific Cancer Cell Lines

The anticancer potential of indazole derivatives has been confirmed through their cytotoxic activity against a range of human cancer cell lines. In vitro studies have demonstrated the potent growth-inhibitory effects of various synthesized indazole compounds.

The table below presents the 50% inhibitory concentration (IC₅₀) values for selected indazole derivatives against several cancer cell lines, illustrating the broad-spectrum activity of this chemical class.

| Derivative | A549 (Lung) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | 4T1 (Breast) IC₅₀ (µM) | Reference(s) |

| Compound 2f | 1.15 | - | 0.54 | 0.23 | rsc.org |

| Compound 6o | >50 | - | >50 | - | nih.govbohrium.com |

| Compound 7 | - | >30 | - | - | nih.gov |

Note: The data represents the activity of specific indazole derivatives from cited studies and not 6-Chloro-5-methoxy-1H-indazole itself.

Antimicrobial Activities

In addition to their anticancer properties, indazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against various bacterial strains. orientjchem.orgnih.gov

Antibacterial Spectrum and Mechanisms of Action

The antibacterial effects of indazole derivatives are attributed to several mechanisms of action that interfere with essential bacterial processes. researchgate.net

DNA Gyrase B Inhibition: A key and well-documented mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription. nih.goveurekaselect.com Specifically, indazole derivatives have been identified as inhibitors of the GyrB subunit, which contains the ATP-binding site. nih.govnih.gov This provides a different target from fluoroquinolone antibiotics, which act on the GyrA subunit, offering a potential solution to overcome existing resistance mechanisms. nih.gov

Other Mechanisms: The general working mechanisms for antibacterial drugs include the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis. researchgate.net While DNA gyrase inhibition is a specific example of targeting nucleic acid processes, the broader indazole class may possess other activities within this spectrum.

The antibacterial spectrum of indazole derivatives includes both Gram-positive and Gram-negative bacteria. Synthesized compounds have shown inhibitory activity against pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. eurekaselect.com

The following table highlights the antibacterial activity of selected indazole derivatives.

| Derivative | Target Organism | Activity/MIC | Mechanism | Reference(s) |

| Indazole Class | Gram-positive pathogens (MRSA, S. pneumonia, etc.) | Excellent antibacterial activity | GyrB Inhibition | nih.gov |

| Substituted Indazoles (I₅, I₉, I₁₃) | B. subtilis, S. aureus, E. coli, P. aeruginosa | MIC = 50 µg/mL | DNA Gyrase B Inhibition | eurekaselect.com |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus megaterium | Active | Not specified | orientjchem.orgresearchgate.net |

Antifungal Properties (e.g., against C. albicans, C. glabrata)

The indazole scaffold, a key structural feature of this compound, is present in numerous synthetic compounds that have demonstrated a wide array of pharmacological activities, including antifungal properties. nih.govresearchgate.net The growing issue of drug resistance in fungal pathogens, particularly in species like Candida albicans and Candida glabrata, has spurred research into novel therapeutic agents. nih.gov Indazole derivatives have emerged as a promising class of compounds in this area.

Research has shown that certain 2,3-diphenyl-2H-indazole derivatives exhibit in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com C. albicans is a significant and widespread strain of Candida, responsible for numerous nosocomial infections, while C. glabrata is noted for its high rates of intrinsic resistance to common azole antifungal drugs. nih.govekb.egbiorxiv.org The effectiveness of indazole derivatives against these resistant strains highlights their potential for development as new antifungal treatments. nih.govmdpi.com The structural diversity achievable with the indazole nucleus allows for the synthesis of compounds with varied biological activities, which is a key aspect in the search for more effective and selective antifungal agents. nih.govresearchgate.net

Antiprotozoal Efficacy (e.g., against E. histolytica, T. vaginalis)

Derivatives built upon the indazole core structure have demonstrated significant potential as antiprotozoal agents. semanticscholar.org These compounds have been tested against various intestinal and vaginal pathogens, including Entamoeba histolytica and Trichomonas vaginalis. semanticscholar.orgnih.gov E. histolytica is the causative agent of amebiasis, which leads to an estimated 50 million cases and 100,000 deaths annually worldwide, while T. vaginalis is the most common non-viral sexually transmitted pathogen. nih.govresearchgate.net

Biological evaluations have revealed that many synthesized 2H-indazole derivatives possess potent antiprotozoal activity, in several instances proving more effective than metronidazole, a standard drug for these infections. mdpi.comsemanticscholar.org For example, studies on 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives showed they were active against E. histolytica and T. vaginalis. semanticscholar.org Further research involving a broader series of 2-phenyl-2H-indazole derivatives confirmed that these compounds were more potent than 1H-indazole against E. histolytica. nih.gov The structure-activity relationship (SAR) analyses indicate that specific structural modifications, such as the presence of electron-withdrawing groups on the phenyl ring, can enhance the antiprotozoal activity. nih.gov Some 3-alkoxy-5-nitroindazole derivatives have also shown remarkable activity against T. vaginalis, with certain compounds inhibiting parasite growth by nearly 40% even at low concentrations (1.0 µg/mL). researchgate.net

Anti-inflammatory and Analgesic Effects

The indazole nucleus is a core component of various compounds known for their anti-inflammatory and analgesic properties. researchgate.netnih.gov This has led to the exploration of indazole and its derivatives as potential alternatives to traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), which are often associated with adverse side effects. nih.govresearchgate.net Studies have shown that indazole and derivatives such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905) can significantly inhibit inflammation in a dose- and time-dependent manner in preclinical models like carrageenan-induced hind paw edema in rats. nih.govresearchgate.net For instance, 5-aminoindazole demonstrated a maximum inflammation inhibition of 83.09% at a 100 mg/kg dose, an effect comparable to the 84.50% inhibition observed with the standard drug diclofenac. nih.gov The anti-inflammatory action of these compounds is believed to stem from multiple mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.govresearchgate.net

Cyclooxygenase (COX-2) Enzyme Inhibition

A primary mechanism behind the anti-inflammatory effects of many indazole derivatives is their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govmdpi.com The COX-2 enzyme is overexpressed during inflammation and mediates the production of prostaglandins (B1171923) that contribute to pain and swelling. mdpi.comresearchgate.net Unlike the constitutively expressed COX-1, which is involved in maintaining gastric mucosal integrity, COX-2 is primarily induced by inflammatory stimuli. mdpi.com Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects. mdpi.com

Nitric Oxide (NO) Release and cGMP Modulation

The nitric oxide (NO) signaling pathway plays a crucial role in inflammation and vasodilation. researchgate.net NO activates the enzyme soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netnih.gov This NO-cGMP pathway is a target for therapeutic intervention in various conditions. nih.gov Some indazole derivatives have been investigated for their interaction with this pathway, specifically as inhibitors of nitric oxide synthases (NOS), the enzymes that produce NO. nih.gov

For example, a series of 7-substituted-indazoles have been evaluated as NOS inhibitors. nih.gov 1H-indazole-7-carbonitrile was found to be a potent inhibitor with a preference for constitutive NOS (like neuronal NOS or nNOS) over inducible NOS (iNOS). nih.gov The inhibition of NO formation by this compound appeared to be competitive with respect to both the substrate (L-arginine) and the cofactor tetrahydrobiopterin. nih.gov Another derivative, YC-1, has been identified as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, demonstrating that the indazole scaffold can be used to modulate the NO-cGMP pathway in different ways. nih.gov The ability to either inhibit NO production or enhance the downstream signaling of the pathway illustrates the versatility of indazole derivatives in modulating these physiological processes.

Other Therapeutic Applications of Indazole Derivatives

The versatile structure of the indazole nucleus has allowed for its incorporation into compounds with a broad spectrum of biological activities, extending beyond antimicrobial and anti-inflammatory applications. nih.govresearchgate.net

Anti-HIV Activity

Indazole derivatives have been identified as a promising scaffold in the development of agents against the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) were designed and synthesized as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The reverse transcriptase enzyme is critical for the replication of the HIV virus.

Evaluation of these compounds in MT-4 cells showed that they displayed moderate to excellent activity against wild-type (WT) HIV-1, with EC50 values ranging from 1.5 to 0.0064 µM. nih.gov One compound in particular, designated 5q, was found to be the most potent against WT HIV-1, with an EC50 of 6.4 nM. nih.gov Furthermore, this compound also showed significant activity against several common drug-resistant HIV-1 strains, including K103N, Y181C, and E138K. nih.gov Other research has also highlighted the potential of indazole-based hybrid molecules in targeting HIV-1. doi.org These findings underscore the value of the indazole framework as a platform for designing novel and potent anti-HIV agents. nih.govnih.gov

Antiarrhythmic Properties

Indazole derivatives have been identified as possessing significant antiarrhythmic properties, making them a subject of interest in cardiovascular research. nih.govnih.gov The core structure of indazole serves as a valuable pharmacophore for designing novel agents to manage cardiac rhythm disorders. nih.gov

One notable example is the compound DY-9760e, a novel calmodulin antagonist. nih.gov Its chemical structure is 3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl] ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole dihydrochloride (B599025) 3.5 hydrate (B1144303). nih.gov By antagonizing calmodulin, a key calcium-binding protein involved in cardiac muscle contraction and electrical signaling, DY-9760e demonstrates potential in modulating the cellular mechanisms that can lead to arrhythmias. The dimethoxy substitution at the 5 and 6 positions of the indazole ring in DY-9760e is of particular relevance to this compound, highlighting how substitutions at these positions can influence cardiovascular activity. nih.gov

The therapeutic potential of indazole derivatives also extends to related cardiovascular conditions. For instance, YC-1, another indazole derivative, acts as an activator of soluble guanylyl cyclase, a critical enzyme in the nitric oxide signaling pathway, which plays a role in regulating blood pressure and platelet aggregation. nih.gov

Table 1: Selected Indazole Derivatives with Cardiovascular Activity

| Compound | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| DY-9760e | Calmodulin antagonist | Antiarrhythmic, Cardioprotection nih.gov |

| YC-1 | Soluble guanylyl cyclase activator | Circulatory disorders, Platelet aggregation nih.gov |

| Indazole-Cl | Estrogen receptor (ER)-β activation | Atherosclerosis prevention nih.gov |

| 7-nitroindazole | Not specified | Anti-hypertrophic effect on the heart nih.gov |

Antidepressant and Antipsychotic Activities

The indazole scaffold has been explored for its potential in treating central nervous system (CNS) disorders, including depression and psychosis. nih.govmdpi.com The mechanism of action for many of these derivatives involves modulation of the serotonergic system, a key neurotransmitter system implicated in mood regulation. mdpi.commdpi.com

Research into benzazole derivatives, which share structural similarities with indazoles, has shown that these compounds can exert antidepressant-like effects by interacting with serotonin (B10506) receptors, specifically 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. mdpi.com Similarly, certain imidazole (B134444) derivatives have been investigated as modulators of serotonin receptors for treating depression. mdpi.com A patent review highlights the application of indazole derivatives in neurological disorders, underscoring the broad interest in this chemical class for CNS drug discovery. nih.gov Furthermore, novel indazole derivatives have been investigated as serotonergic psychedelic agents with potential applications in treating psychosis and other mental illnesses. researchgate.net

While direct studies on the antidepressant or antipsychotic activities of this compound are not prominent, the established role of the indazole core in targeting CNS pathways suggests its potential as a scaffold for developing new psychotropic agents.

Antidiabetic Activity

Indazole derivatives have emerged as promising candidates for the development of novel antidiabetic agents. nih.gov Their mechanisms of action often involve the inhibition of key enzymes that regulate glucose metabolism, such as α-glucosidase, or interaction with receptors that control glucagon (B607659) activity. nih.govnih.gov

A series of novel indazole-based compounds have been designed and synthesized as glucagon receptor antagonists (GRAs) for the potential treatment of type 2 diabetes mellitus. nih.gov One compound from this series demonstrated oral activity in reducing glucagon-induced glucose elevation in animal models. nih.gov Another area of research involves hybrid molecules, where the indazole scaffold is combined with other heterocyclic structures. For example, indazole-based thiadiazole hybrid derivatives have been synthesized and evaluated as potent dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. nih.govresearchgate.net Several of these derivatives showed remarkable inhibitory activity against α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. nih.gov

Table 2: Antidiabetic Activity of Indazole-Thiadiazole Derivatives

| Derivative | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Derivative 1 | α-glucosidase | Not specified, but demonstrated remarkable activity nih.gov |

| Derivative 2 | α-glucosidase | Not specified, but demonstrated remarkable activity nih.gov |

| Derivative 3 | α-glucosidase | Not specified, but demonstrated remarkable activity nih.gov |

| Derivative 5 | α-glucosidase | Not specified, but demonstrated remarkable activity nih.gov |

| Derivative 7 | α-glucosidase | Not specified, but demonstrated remarkable activity nih.gov |

| Derivative 8 | α-glucosidase | Not specified, but demonstrated remarkable activity nih.gov |

| Acarbose (Standard) | α-glucosidase | Not specified for comparison in the same study nih.gov |

Note: Specific IC50 values were not provided in the source material, which only noted "remarkable inhibitory activity."

Antioxidation Mechanisms

Several indazole derivatives have demonstrated notable antioxidant properties, which are crucial for combating oxidative stress—a pathological process implicated in numerous diseases. The primary mechanism of antioxidant action involves the scavenging of free radicals and the inhibition of lipid peroxidation. nih.govmdpi.com

Studies have evaluated the effects of various indazole compounds on 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. In these assays, indazole, 5-aminoindazole, and 6-nitroindazole all exhibited a concentration-dependent inhibition of DPPH activity. nih.gov Notably, 6-nitroindazole showed the highest degree of inhibition among the tested compounds. nih.gov

In addition to radical scavenging, these compounds have also been shown to inhibit lipid peroxidation. 5-aminoindazole and 6-nitroindazole were particularly effective, producing a high degree of inhibition. nih.gov The antioxidant capabilities of indazole derivatives are believed to contribute to their broader therapeutic effects, such as their anti-inflammatory and neuroprotective activities. nih.govnih.gov The mechanism often involves the transfer of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. mdpi.com

Table 3: Antioxidant Activity of Selected Indazole Derivatives

| Compound | Max Inhibition of DPPH Activity (at 200μg/ml) | Max Inhibition of Lipid Peroxidation (at 200μg/ml) |

|---|---|---|

| Indazole | 57.21% nih.gov | 64.42% nih.gov |

| 5-aminoindazole | 51.21% nih.gov | 81.25% nih.gov |

| 6-nitroindazole | 72.60% nih.gov | 78.75% nih.gov |

| Vitamin E (Standard) | 84.43% nih.gov | Not available |

Potential in Neurodegenerative Diseases

The indazole scaffold is of significant interest in the development of therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.goveurekaselect.com The neuroprotective effects of these derivatives are often multifactorial, involving the modulation of oxidative stress, inhibition of protein misfolding, and targeting of specific enzymes involved in disease pathology. nih.goveurekaselect.com

One indazole derivative, 6-amino-1-methyl-indazole (AMI), has shown promise in models of Parkinson's disease. nih.gov Research indicates that AMI exerts a neuroprotective effect by inhibiting the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles and subsequent neuronal loss. nih.gov In cell-based studies, AMI increased cell viability and reduced apoptosis, while in animal models, it helped preserve dopaminergic neurons and improve behavioral symptoms. nih.gov

For Alzheimer's disease, researchers have developed 5-substituted indazole derivatives that act as multitarget agents. nih.gov These compounds can simultaneously inhibit cholinesterase enzymes (AChE/BuChE) and the beta-secretase 1 (BACE1) enzyme, both of which are key targets in Alzheimer's therapy. nih.gov Furthermore, some of these derivatives exhibit antioxidant, anti-inflammatory, and direct neuroprotective effects against amyloid-beta-induced cell death. nih.gov The LRRK2 antagonist MLi-2 and indazole-5-carboxamides have also shown potential for treating Parkinson's disease. researchgate.net

Applications in Herbicidal Compounds

Beyond pharmaceuticals, indazole derivatives have found applications in agriculture as potent herbicides. nih.govmdpi.com The unique chemical properties of the indazole ring make it a valuable fragment for designing new herbicidal compounds. mdpi.com

A series of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and evaluated for their herbicidal activity, particularly for use in paddy fields. nih.gov Certain compounds within this series demonstrated high selectivity for rice and potent activity against common annual weeds at low application rates. nih.gov Field trials confirmed their efficacy in controlling a broad spectrum of weeds with good tolerance in transplanted rice. nih.gov

In another study, novel 6-indazolyl-2-picolinic acids were designed as potential auxin mimics. Auxinic herbicides disrupt plant growth by overwhelming normal hormonal processes. Many of the synthesized compounds exhibited excellent herbicidal activity against several dicotyledonous weeds, with some being effective at a dosage of 250 g/ha. mdpi.com This research highlights the versatility of the indazole scaffold, demonstrating its utility in creating selective and effective crop protection agents. mdpi.com

Structure Activity Relationship Sar and Lead Optimization Strategies for 6 Chloro 5 Methoxy 1h Indazole Analogs

Impact of Substituent Effects on Biological Activity

The biological profile of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. nih.gov Modifications can drastically alter a compound's interaction with its biological target, thereby influencing its efficacy and therapeutic potential.

The location of substituents on the 1H-indazole scaffold plays a critical role in determining the pharmacological activity. Even minor changes in the position of a functional group can lead to significant differences in binding affinity and selectivity for a target protein. For instance, SAR analysis of a series of 1H-indazole derivatives targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) revealed that substituent groups at both the 4-position and the 6-position were crucial for inhibitory activity. nih.gov

Similarly, in the development of inhibitors for fibroblast growth factor receptor (FGFR), the substitution pattern on the indazole ring was a key determinant of potency. nih.gov The specific placement of chloro and methoxy (B1213986) groups, as seen in the 6-chloro-5-methoxy-1H-indazole core, pre-organizes the molecule for interaction with specific amino acid residues in a target's binding pocket. Shifting these groups to other positions, such as the 4- or 7-position, would alter the electronic distribution and steric profile of the molecule, likely leading to a different or diminished pharmacological effect. The precise arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, dictated by substituent position, is what defines the compound's interaction with its unique biological target.

The biological activity of this compound analogs is governed by a combination of steric and electronic effects exerted by their substituents.

Steric Effects: This relates to the size and shape of the substituents, which influences how well the molecule can fit into the binding site of a target protein. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller groups might not be sufficient to form necessary hydrophobic interactions. In the optimization of certain kinase inhibitors, the addition of specific aryl groups to the indazole core was found to be essential for potency, indicating a requirement for a substituent of a particular size and shape to occupy a hydrophobic pocket within the enzyme. nih.gov

Electronic Effects: This pertains to the ability of a substituent to donate or withdraw electron density from the indazole ring system. These effects can influence the acidity or basicity of nearby atoms, affecting their ability to form hydrogen bonds or other electrostatic interactions with the target. For example, studies on various heterocyclic compounds have shown that the introduction of electronegative substituents, such as nitro or cyano groups, can increase the potency of a compound by enhancing its interaction with the target receptor. researchgate.net The chlorine atom at the 6-position and the methoxy group at the 5-position of the parent indazole have distinct electronic properties—the chlorine being electron-withdrawing and the methoxy being electron-donating—which are key contributors to its inherent biological activity profile.

The following table illustrates how different substituents on an indazole-based scaffold can impact inhibitory activity against a specific kinase, demonstrating the interplay of these effects.

| Compound | Substituent at C4-position | Substituent at C6-position | Biological Target | Inhibitory Activity (IC50) |

| A | -H | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | 69.1 nM nih.gov |

| B | Amino-methyl-phenol | -Br | IDO1 | Not specified nih.gov |

| C | -H | Aryl group | JAK | Not specified nih.gov |

This table is illustrative, based on findings for different indazole scaffolds, to demonstrate the principle of substituent effects.

Pharmacophore Development and Ligand-Based Drug Design

In the absence of a known 3D structure for a biological target, ligand-based drug design methods are invaluable. nih.gov This approach utilizes the structural and physicochemical properties of known active molecules (ligands) to develop a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target and elicit a biological response. uq.edu.au

For analogs of this compound, a pharmacophore model can be constructed by aligning a series of active compounds and identifying their common chemical features. The indazole ring itself often serves as a key scaffold, providing a hydrogen bond donor (the N-H group) and an aromatic surface for π-stacking interactions. nih.gov The chloro and methoxy groups contribute to specific hydrophobic and potential hydrogen-bonding interactions. Docking models of 1H-indazole derivatives into enzyme active sites have confirmed that the indazole motif makes effective interactions with key residues, establishing it as a critical pharmacophore element. nih.gov Once developed, this model can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with a high probability of being active.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.com It involves substituting one atom or group of atoms with another that has broadly similar physicochemical properties. cambridgemedchemconsulting.com This technique can be used to improve potency, enhance selectivity, alter metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com

In the context of this compound analogs, various bioisosteric replacements could be envisioned. For example, the chlorine atom at the C-6 position could be replaced with other halogens (Br, F) or a trifluoromethyl (CF3) group to modulate lipophilicity and electronic character. The methoxy group at C-5 could be swapped for other small alkyl ethers, a hydroxyl group, or even a difluoromethoxy (OCF2H) group to alter hydrogen-bonding capacity and metabolic stability. nih.gov

A notable example in the broader class of indazole derivatives involved the replacement of an amide linker with a 1,2,4-oxadiazole (B8745197) ring. nih.gov This bioisosteric switch resulted in the most potent and selective inhibitor of human monoamine oxidase B (MAO-B) in the series, demonstrating how such a modification can significantly improve a compound's pharmacological profile. nih.gov Another prominent example is the use of the indazole nucleus itself as a bioisostere for a catechol moiety, a replacement that can improve pharmacokinetic properties. google.com

| Original Group | Bioisosteric Replacement | Potential Outcome |

| Amide Linker | 1,2,4-Oxadiazole | Improved potency and selectivity nih.gov |

| Catechol | Indazole | Improved pharmacokinetics google.com |

| Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Increased metabolic stability nih.gov |

| Chlorine (-Cl) | Trifluoromethyl (-CF3) | Altered lipophilicity and electronic effects |

Fragment-Based Lead Discovery and Optimization

Fragment-based lead discovery (FBLD) is a modern approach to drug discovery that starts with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly but efficiently to a biological target. nih.gov These "hits" are then optimized and grown into more potent, lead-like molecules through structure-guided design. nih.gov

The indazole core is an excellent starting point for FBLD. In one study targeting AXL kinase, an indazole fragment was identified as a hit through a high-concentration screen. nih.gov This initial fragment was then expeditiously improved by exploring related analogs. Guided by docking studies, the fragment was elaborated, leading to the discovery of a potent inhibitor. nih.gov

A similar strategy was employed to discover Janus kinase (JAK) inhibitors. A fragment screen yielded an indazole hit, which was then elaborated into a potent inhibitor using structure-based design. A key step in the optimization was growing the fragment by installing a phenol (B47542) moiety at the 6-position, which greatly improved potency. nih.gov This process highlights how a simple indazole core, related to the this compound scaffold, can be systematically built upon to generate highly potent and selective drug candidates.

| Compound Stage | Structure | Target | Activity (IC50) |

| Fragment Hit | Simple Indazole | AXL Kinase | Weak |

| Optimized Lead | Elaborated Indazole | AXL Kinase | Potent (nanomolar range) nih.gov |

Future Research Trajectories and Translational Outlook for 6 Chloro 5 Methoxy 1h Indazole Derivatives

Exploration of Novel Biological Targets and Mechanisms of Action

The primary trajectory for derivatives of 6-chloro-5-methoxy-1H-indazole lies in the continued exploration of protein kinases as biological targets. The indazole core is a well-established pharmacophore for kinase inhibitors, with derivatives showing activity against a wide array of targets including tyrosine kinases and serine/threonine kinases. rsc.org Research has demonstrated the anti-tumor potential of indazole derivatives by targeting enzymes crucial for cancer progression, such as Fibroblast Growth Factor Receptor (FGFR), Aurora kinases, and Polo-like kinases. nih.govnih.govnih.gov

Future work will likely focus on designing derivatives that can overcome resistance mechanisms associated with existing kinase inhibitors. A key strategy involves developing inhibitors that bind to the inactive "DFG-out" conformation of the kinase activation loop, which can be effective against mutations that confer resistance, such as the "gatekeeper" mutation. nih.gov For instance, research on 3-amino-1H-indazol-6-yl-benzamides has produced compounds with potent, single-digit nanomolar efficacy against clinically relevant targets like FLT3, c-Kit, and the PDGFRα gatekeeper mutant. nih.gov

Furthermore, structure-activity relationship (SAR) studies will be crucial in elucidating how substitutions on the this compound core influence target specificity and potency. A study involving the synthesis of a related compound, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, and its subsequent amine derivative, highlighted potential inhibitory activity against MAPK1 kinase through molecular docking studies. mdpi.com This suggests that derivatives of this compound could be rationally designed to target specific kinases involved in oncogenic signaling pathways.

| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα-T674M | Single-digit nM EC₅₀ values | nih.gov |

| Indazole-based morpholino-triazines | PI3Kα | 60 nM IC₅₀ | acs.org |

| Indazole-sulfonamides | MAPK1 | -7.55 Kcal/mol (Binding Energy) | mdpi.com |

| Diarylurea Indazole Derivatives | Multi-kinases (e.g., VEGFR) | Low μM IC₅₀ values | nih.gov |

Development of Dual-Acting or Multi-Target Indazole Agents

The complexity and redundancy of signaling pathways in diseases like cancer often necessitate hitting multiple targets to achieve a therapeutic effect. researchgate.net Consequently, a significant future direction is the development of dual-acting or multi-targeted agents based on the this compound scaffold. The indazole core is a component of approved multi-kinase inhibitors like Pazopanib, demonstrating its suitability for this approach. doi.org

Research efforts will likely concentrate on designing single molecules that can simultaneously inhibit key nodes in cancer signaling. For example, derivatives could be engineered to target both FGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), two critical kinases in angiogenesis and tumor progression. nih.gov This strategy aims to produce a more potent anti-tumor effect and potentially circumvent the development of resistance. The design of such molecules often involves SAR studies to understand how different functional groups on the indazole ring interact with the distinct binding sites of the target kinases. nih.gov

Integration of Advanced Synthetic Technologies for Scalable Production

The translation of promising indazole candidates from the laboratory to clinical use requires robust and scalable synthetic methods. Traditional batch synthesis can be inefficient and pose safety risks. acs.orgresearchgate.net Future production of this compound derivatives will increasingly rely on advanced synthetic technologies like continuous flow chemistry.

Flow chemistry offers significant advantages, including enhanced safety, improved reproducibility, and greater scalability. acs.org By conducting reactions in a continuous stream through a reactor, this technology allows for precise control over parameters like temperature and residence time, often leading to higher yields and purity. researchgate.netnih.gov Researchers have successfully developed one-step flow chemistry routes to produce a variety of substituted indazoles, demonstrating that this technology can facilitate the rapid, on-demand synthesis of multi-gram quantities, which is essential for preclinical and clinical development. acs.org Applying these methodologies to the synthesis of this compound and its derivatives will be a key step in streamlining their path to the clinic. nih.gov

Application of Machine Learning and Artificial Intelligence in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.org For indazole derivatives, these computational tools are being applied to predict biological activity, optimize molecular properties, and identify novel candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent application. By analyzing a dataset of indazole derivatives with known activities, ML algorithms can build predictive models that identify the key structural features required for potency. researchgate.net These models can then be used to screen virtual libraries of novel this compound derivatives to prioritize which compounds to synthesize and test.

Furthermore, in silico techniques such as fragment-based design, knowledge-based design, and virtual high-throughput screening (HTS) are being employed to discover new indazole-based inhibitors. nih.govnih.gov Molecular docking studies, which predict how a molecule binds to the active site of a target protein, are used to guide the rational design of derivatives with improved affinity and selectivity. nih.govmdpi.com For example, docking was used to guide the design of thiazoloindazole-based inhibitors of acetylcholinesterase. nih.gov These computational approaches reduce the time and cost associated with traditional screening methods and enable the exploration of a much larger chemical space.

Preclinical and Clinical Evaluation of Promising Indazole Candidates

The ultimate goal of this research is to identify indazole candidates that can be successfully translated into clinical therapies. The path involves rigorous preclinical evaluation, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, followed by phased clinical trials.

A notable example that highlights the potential of this scaffold comes from the development of PF-06409577, an activator of AMP-activated protein kinase (AMPK). acs.orgnih.gov The drug discovery program began with an indazole amide HTS hit. During the optimization process, researchers found that adding a chloro group at the C6 position of the indazole core resulted in a 10-fold increase in potency. osti.gov Although the final clinical candidate was an indole (B1671886), the discovery process demonstrated the value of the 6-chloro-indazole scaffold in achieving high potency and its potential as a starting point for developing orally bioavailable drugs. acs.orgosti.gov This candidate advanced to first-in-human trials. nih.gov

The success of other indazole-based drugs, such as the kinase inhibitors Axitinib and Pazopanib, in gaining regulatory approval provides a strong precedent for the clinical potential of new derivatives. doi.org Future promising candidates derived from this compound will need to demonstrate a favorable preclinical profile, including good oral bioavailability and a clean safety profile, to warrant advancement into human trials.

| Candidate / Drug | Target(s) | Development Stage | Key Finding Related to Scaffold | Reference |

| PF-06409577 | AMPK | Phase 1 Clinical Trials | Optimization from a 6-chloro-indazole lead increased potency 10-fold. | acs.orgnih.govosti.gov |

| Pazopanib | Multi-kinase (VEGFR, PDGFR, c-Kit) | Approved Drug | Demonstrates clinical success of the indazole scaffold as a multi-kinase inhibitor. | doi.org |

| Axitinib | Multi-kinase (VEGFR) | Approved Drug | Highlights the clinical viability of indazole-based kinase inhibitors. | nih.gov |

Q & A

Q. Example Protocol

| Step | Reagent/Condition | Role | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 120°C | Activates carbonyl for intramolecular cyclization | |

| Functionalization | p-TSA, DMF, 100°C | Facilitates indazole ring closure |

How can spectroscopic and crystallographic methods characterize this compound?

Basic Research Question

Spectroscopy :

Q. Crystallography :

Q. Structural Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 182.61 g/mol | MS | |

| Crystal System | Monoclinic | SCXRD |

What safety protocols are recommended for handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced Research Question

DFT methods (e.g., B3LYP functional) calculate:

Q. Key Parameters

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Atomization energy and charge analysis | |

| Hybrid-GGA | cc-pVTZ | Correlation-energy density mapping |

What strategies enable regioselective functionalization of this compound?

Advanced Research Question

Q. Challenges :

- Steric hindrance from the methoxy group may reduce yields at adjacent positions.

How do reaction mechanisms differ between acid-catalyzed and metal-mediated syntheses of indazole derivatives?

Advanced Research Question

- Acid-Catalyzed Pathways : Proceed via carbocation intermediates, favoring electrophilic aromatic substitution (e.g., methoxy group directs incoming substituents to para positions) .

- Metal-Mediated Routes : Palladium catalysts enable C–H activation, allowing direct functionalization without pre-activation .

What crystallographic software tools are most reliable for resolving the structure of this compound?

Advanced Research Question

- SHELXL : Refines disordered solvent molecules and hydrogen bonding networks in crystal lattices. Its robustness with small-molecule data (e.g., R-factor < 5%) makes it a gold standard .

- MOE (Molecular Operating Environment) : Models non-covalent interactions (e.g., π-stacking) in polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.